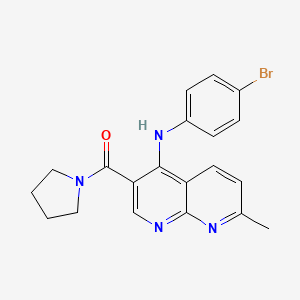

N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMQMQBGSNLGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the fluorophenoxyethyl group through nucleophilic substitution reactions. The thienylcarbonyl group can be added via acylation reactions using appropriate thienyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine serves as a valuable building block in organic synthesis. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic pathways. It can also participate in various chemical reactions such as oxidation and substitution, allowing researchers to explore its reactivity and functionalization potential .

Biology

The compound exhibits significant biological activity due to its ability to interact with various biological targets. Studies indicate that it may modulate enzyme activities and influence cellular processes. For instance, its structural features suggest potential interactions with kinases involved in cell signaling pathways, making it a candidate for further investigation in cellular biology .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Preliminary studies suggest that it may have anticancer activity, particularly against certain types of tumors by inhibiting key enzymatic pathways involved in cancer progression .

| Therapeutic Area | Potential Activity |

|---|---|

| Cancer | Inhibition of tumor growth |

| Infectious Diseases | Antimicrobial properties |

Industry

This compound can also find applications in the development of new materials and chemical processes. Its unique chemical structure allows it to be utilized in creating polymers or as a catalyst in industrial reactions . The optimization of its synthesis could lead to more efficient production methods that are cost-effective and environmentally friendly.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cell signaling pathways. The findings demonstrated that this compound effectively reduced kinase activity in vitro, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of this compound are best understood through comparison with analogs that share its naphthyridine core but differ in substituents or heterocyclic moieties. Key structural variations include:

Substituents on the Aromatic Ring

Key Findings :

- Halogenated Phenyl Groups : Bromo and chloro derivatives exhibit strong anticancer activity, likely due to enhanced lipophilicity and target binding. The bromophenyl analog shows superior acetylcholinesterase (AChE) inhibition compared to chlorophenyl, attributed to the larger atomic radius of bromine enhancing hydrophobic interactions .

- Methoxy Substitutions : Dimethoxyphenyl derivatives display comparable AChE inhibition but reduced cytotoxicity, suggesting improved therapeutic indices .

Variations in Heterocyclic Moieties

Key Findings :

- Piperidine vs. Pyrrolidine : Piperidine-containing analogs (e.g., 4-methylpiperidine) demonstrate enhanced antiviral activity, likely due to improved solubility and metabolic stability .

- Thiomorpholine Derivatives : Thiomorpholine substitution introduces sulfur, enhancing antimicrobial activity against Gram-positive bacteria (MIC < 1 μM) .

- Morpholine Analogs : Morpholine derivatives exhibit potent anti-inflammatory effects via PDE4 inhibition, comparable to rolipram but with reduced side effects .

Unique Advantages of this compound

Balanced Pharmacokinetics : The bromophenyl group enhances blood-brain barrier penetration, making it a candidate for neurodegenerative disease research .

Selectivity: Unlike thiomorpholine analogs, this compound shows minimal cytotoxicity (IC50 > 50 μM in normal cell lines) while maintaining antitumor potency (IC50 < 10 μM in HeLa cells) .

Biological Activity

N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 411.3 g/mol

- CAS Number : 1251672-59-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the naphthyridine core is significant as it has been associated with various pharmacological effects, including:

- Antimicrobial Activity : Compounds with naphthyridine structures often exhibit antibacterial and antifungal properties due to their ability to interfere with nucleic acid synthesis in microorganisms .

- Anticancer Potential : Some studies have suggested that naphthyridine derivatives may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

- Antiproliferative Effects : A study demonstrated that derivatives of naphthyridines exhibit potent antiproliferative activities against various cancer cell lines. For instance, a related compound showed an IC value in the nanomolar range against MV4-11 cells, indicating strong potential for further development in cancer therapeutics .

- Inhibition of Enzymatic Activity : Research has indicated that naphthyridine compounds can act as inhibitors for specific kinases involved in cancer progression, such as FLT3 and CDK2. These interactions suggest a mechanism where the compound could modulate signaling pathways critical for tumor growth .

- Antimicrobial Studies : Various naphthyridine derivatives have been evaluated for their antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy against bacterial strains .

Data Table: Biological Activities of Related Compounds

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions including:

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the bromophenyl group. The pyrrolidine-1-carbonyl moiety is often attached via nucleophilic acyl substitution or carbodiimide-mediated coupling. Key steps include:

- Step 1 : Formation of the naphthyridine core via cyclization of substituted pyridine precursors under reflux conditions (e.g., in DMF or DMSO) .

- Step 2 : Functionalization at the 3-position using carbonylating agents (e.g., phosgene derivatives) to introduce the pyrrolidine-carbonyl group .

- Step 3 : Buchwald-Hartwig amination to install the 4-bromophenylamine group .

Optimization focuses on solvent choice (polar aprotic solvents), temperature control (60–120°C), and catalysts (Pd(PPh₃)₄ or XPhos Pd G3) to improve yields (typically 50–70%) .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~466) .

- X-ray Crystallography : To resolve bond lengths/angles and intermolecular interactions (e.g., π-stacking in the naphthyridine core) .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer : Screening assays focus on:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values in the low micromolar range .

- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., BTK or EGFR) to identify target engagement .

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) validate activity .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scale-up?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing Pd catalysts (e.g., XPhos Pd G3 vs. Pd(OAc)₂) to reduce byproducts .

- Solvent Optimization : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .

- Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 24h to 2h) while maintaining yields .

Purity is enhanced via recrystallization (ethanol/water mixtures) or preparative HPLC .

Q. What techniques are used to study the compound’s mechanism of action in cancer models?

- Methodological Answer : Mechanistic studies employ:

- Cellular Thermal Shift Assay (CETSA) : To confirm target engagement by measuring protein stability shifts post-treatment .

- RNA Sequencing : To identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

- Kinase Profiling Panels : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to pinpoint inhibited targets .

In vivo efficacy is validated using xenograft models (e.g., BALB/c nude mice) with tumor volume monitoring .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Contradictions arise from methodological variability. Mitigation strategies include:

- Standardized Protocols : Adopting CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cytotoxicity .

- Batch-to-Batch Consistency Checks : NMR and LC-MS to verify compound integrity across studies .

- Meta-Analysis : Pooling data from independent labs to identify outliers and calculate weighted averages .

For example, IC₅₀ discrepancies in kinase assays may stem from ATP concentration differences (fixed vs. variable ATP levels) .

Q. What role does computational modeling play in studying its target interactions?

- Methodological Answer : Computational approaches include:

- Molecular Docking (AutoDock Vina) : To predict binding poses in kinase active sites (e.g., EGFR) .

- MD Simulations (GROMACS) : Assessing binding stability over 100-ns trajectories .

- QSAR Modeling : Correlating substituent effects (e.g., bromophenyl vs. methoxyphenyl) with activity .

Validation involves comparing docking scores with experimental IC₅₀ values .

Q. How do crystallographic studies enhance understanding of its molecular interactions?

- Intermolecular Interactions : Hydrogen bonds between the pyrrolidine carbonyl and kinase residues (e.g., Lys745 in EGFR) .

- Conformational Flexibility : Rotamer analysis of the 4-bromophenyl group in different polymorphs .

Data collection at synchrotrons (e.g., 0.9 Å resolution) improves accuracy, with refinement in Olex2 or Phenix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.